4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE
Overview
Description
4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a nitro group, and a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE typically involves multi-step organic synthesis. One common approach is to start with the thiophene moiety, which can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other condensation reactions involving sulfur and carbonyl compounds . The piperazine ring can be introduced through nucleophilic substitution reactions, and the nitro group can be added via nitration reactions using nitric acid and acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The purification process might involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid, acetic acid for nitration; sulfuric acid for sulfonation.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of nitro or sulfonyl derivatives of the thiophene ring.
Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The thiophene moiety can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study biological pathways involving nitro and thiophene groups.
Mechanism of Action
The mechanism of action of 4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: Shares the nitro and thiophene groups but lacks the piperazine and morpholine rings.
Thiophene-based Drugs: Compounds like suprofen and articaine contain thiophene moieties and exhibit various pharmacological activities.
Uniqueness
4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is unique due to its combination of functional groups, which allows for a wide range of chemical reactivity and potential biological activity. The presence of both piperazine and morpholine rings in the same molecule is relatively rare and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-19(18-2-1-13-28-18)22-7-5-20(6-8-22)15-3-4-16(23(25)26)17(14-15)21-9-11-27-12-10-21/h1-4,13-14H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWNJCDDIJLUFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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